4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine
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Overview
Description
4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the methoxy-hydroxyphenoxymethyl group: This can be done through etherification or esterification reactions, followed by reduction or hydrolysis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the aromatic rings or the piperidine ring, potentially leading to hydrogenated derivatives.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interaction with receptors or enzymes.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine would depend on its molecular targets. It may interact with specific receptors in the central nervous system, modulating neurotransmitter release or receptor activity. The pathways involved could include signal transduction cascades or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperidine: Lacks the methoxy-hydroxyphenoxymethyl group.
3-(4-Methoxy-3-hydroxyphenoxymethyl)piperidine: Lacks the fluorophenyl group.
4-(4-Methoxyphenyl)piperidine: Lacks the hydroxyl group and fluorine substitution.
Uniqueness
4-(4-Fluorophenyl)-3-(4-methoxy-3-hydroxyphenoxymethyl)piperidine is unique due to the presence of both the fluorophenyl and methoxy-hydroxyphenoxymethyl groups, which may confer distinct pharmacological properties and reactivity compared to its analogs.
Properties
CAS No. |
112058-89-6 |
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Molecular Formula |
C19H22FNO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol |
InChI |
InChI=1S/C19H22FNO3/c1-23-19-7-6-16(10-18(19)22)24-12-14-11-21-9-8-17(14)13-2-4-15(20)5-3-13/h2-7,10,14,17,21-22H,8-9,11-12H2,1H3/t14-,17-/m0/s1 |
InChI Key |
HEJVUVGUVCOISV-YOEHRIQHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)OC[C@@H]2CNCC[C@H]2C3=CC=C(C=C3)F)O |
SMILES |
COC1=C(C=C(C=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O |
Synonyms |
5-[[(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-2-methoxy-phenol; BRL 36583A; (-)-trans 4-(4-Fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl) piperidine; |
Origin of Product |
United States |
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